molecular formula C15H22BN3O4S B7954987 {1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid

{1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid

Cat. No.: B7954987
M. Wt: 351.2 g/mol
InChI Key: IFVSSUTWAUHHGP-UHFFFAOYSA-N
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Description

{1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a diisopropylsulfamoylphenyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the boronic acid group via palladium-catalyzed borylation reactions. The diisopropylsulfamoylphenyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis and automated batch reactors. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring and the diisopropylsulfamoylphenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, alcohols, amines, and various substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, {1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Biology

In biological research, this compound is used as a probe for studying enzyme activities and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the detection and quantification of biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and sensors. Its ability to form stable complexes with various substrates makes it valuable in material science.

Mechanism of Action

The mechanism of action of {1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and proteins. This interaction can inhibit or activate biological pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as phenylboronic acid, 3-methoxyphenylboronic acid, and 4-bromophenylboronic acid. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

What sets {1-[4-(Diisopropylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid apart is its unique combination of a pyrazole ring and a diisopropylsulfamoylphenyl group. This structure provides distinct chemical properties and reactivity, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

[1-[4-[di(propan-2-yl)sulfamoyl]phenyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BN3O4S/c1-11(2)19(12(3)4)24(22,23)15-7-5-14(6-8-15)18-10-13(9-17-18)16(20)21/h5-12,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSSUTWAUHHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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